2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid
Overview
Description
2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid typically involves the reaction of 6-hydroxy-2-naphthaldehyde with thioglycolic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfanylacetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)sulfanylacetic acid.
Reduction: Formation of 2-(6-hydroxynaphthalen-2-yl)thiolacetic acid.
Substitution: Formation of 2-(6-halogenonaphthalen-2-yl)sulfanylacetic acid.
Scientific Research Applications
2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of fluorescent probes and dyes.
Biology: Employed in the development of pH-sensitive fluorescent probes for imaging applications.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound can act as a fluorescent probe by binding to specific cellular components and emitting fluorescence upon excitation . The hydroxyl and sulfanyl groups play crucial roles in its binding affinity and fluorescence properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)sulfanylacetic acid is unique due to its combination of a naphthalene ring with both hydroxyl and sulfanylacetic acid groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications, particularly in the development of fluorescent probes and dyes.
Properties
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6,13H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQVPWBYIHMJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)SCC(=O)O)C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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